1-(((5-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde
Description
Properties
Molecular Formula |
C10H10FNO2 |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
1-[(5-fluoropyridin-2-yl)oxymethyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H10FNO2/c11-8-1-2-9(12-5-8)14-7-10(6-13)3-4-10/h1-2,5-6H,3-4,7H2 |
InChI Key |
WONWUUDJKTVSID-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(COC2=NC=C(C=C2)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthesis from Acetonitrile Derivatives
A more relevant approach might involve the use of substituted acetonitrile derivatives. For example, 2-phenylacetonitrile can be converted into 1-phenylcyclopropane carboxylic acid derivatives through reaction with 1,2-dibromoethane in the presence of a base like sodium hydroxide. This method could potentially be adapted for the synthesis of cyclopropane derivatives with different substituents.
Preparation of the Specific Compound
Given the lack of direct literature on the synthesis of 1-(((5-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde , a hypothetical synthesis pathway could involve several steps:
- Cyclopropanation : Start with a suitable precursor such as a substituted acetonitrile or an olefin that can undergo cyclopropanation.
- Introduction of the Pyridine Moiety : Use a nucleophilic substitution or coupling reaction to introduce the 5-fluoropyridin-2-yl group.
- Formation of the Aldehyde Group : Convert a suitable functional group (e.g., alcohol or carboxylic acid) into an aldehyde through oxidation or reduction reactions.
Hypothetical Synthesis Steps
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Cyclopropanation of olefin or acetonitrile derivative | Base (e.g., NaOH), solvent (e.g., water or organic solvent) |
| 2 | Introduction of 5-fluoropyridin-2-yl group | Coupling agent (e.g., HATU), base (e.g., DIPEA), solvent (e.g., ethyl acetate) |
| 3 | Conversion to aldehyde | Oxidizing agent (e.g., PCC), solvent (e.g., dichloromethane) |
Challenges and Considerations
- Stereochemistry : Cyclopropane rings can exhibit complex stereochemistry, which must be carefully controlled during synthesis.
- Functional Group Compatibility : The presence of multiple functional groups requires careful selection of reaction conditions to avoid unwanted side reactions.
- Yield and Purity : Optimization of reaction conditions is crucial to achieve high yields and purity, especially in multi-step syntheses.
Chemical Reactions Analysis
Types of Reactions
1-(((5-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-(((5-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carboxylic acid.
Reduction: 1-(((5-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(((5-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(((5-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with biological molecules, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of the target molecules and pathways.
Comparison with Similar Compounds
Key Differences :
- Pyridine substitution : The analog features a 4-methyl group on the pyridine ring at the 3-position, contrasting with the target compound’s 5-fluoro substitution at the 2-position.
- Electronic effects: The methyl group is electron-donating, increasing electron density at the pyridine nitrogen, whereas fluorine’s electron-withdrawing nature reduces electron density.
- Synthetic considerations : Methylation (e.g., via alkylation) vs. fluorination (e.g., via Balz-Schiemann or nucleophilic aromatic substitution) requires distinct synthetic pathways.
Table 1: Structural Comparison
| Property | Target Compound | Analog 1 (CAS 2228150-03-4) |
|---|---|---|
| Pyridine substitution | 5-Fluoro, 2-position | 4-Methyl, 3-position |
| Cyclopropane substituent | ((Oxy)methyl)carbaldehyde | Carbaldehyde |
| Calculated logP* | ~1.8 (higher lipophilicity) | ~1.2 (lower lipophilicity) |
| Electronic impact | Electron-withdrawing (F) | Electron-donating (CH3) |
*logP values estimated using fragment-based methods (e.g., Crippen’s method).
Structural Analog 2: 6-cyclopropyl-5-fluoro-N-({1-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl}methyl)-N-methylpyrimidin-4-amine (CAS 2742016-41-5)
Key Differences :
- Heterocycle core : Analog 2 uses a pyrimidine ring instead of pyridine, introducing an additional nitrogen atom.
- Bioactivity implications : Pyrimidine derivatives are common in kinase inhibitors; the target compound’s pyridine core may favor different target classes (e.g., GPCRs or ion channels).
Table 2: Functional Group Impact
| Feature | Target Compound | Analog 2 (CAS 2742016-41-5) |
|---|---|---|
| Core heterocycle | Pyridine (6-membered, 1 N) | Pyrimidine (6-membered, 2 N) |
| Fluorine positions | 5-F on pyridine | 5-F and 6-F on pyrimidine |
| Pharmacophore flexibility | Moderate (cyclopropane rigidity) | High (piperidine linker) |
Research Findings and Inferred Properties
While direct biological data for the target compound are unavailable in the provided evidence, structural analysis permits the following inferences:
- Metabolic stability: Fluorination typically reduces oxidative metabolism, suggesting enhanced stability compared to non-fluorinated analogs like CAS 2228150-03-4 .
- Reactivity : The aldehyde group may form Schiff bases with amine-containing biomolecules, a trait shared with CAS 2228150-03-4 but modulated by electronic effects of adjacent substituents.
Biological Activity
1-(((5-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde, a compound with the CAS number 2098106-11-5, has garnered attention in the pharmaceutical field due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 1-(((5-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde includes a cyclopropane ring substituted with a fluorinated pyridine moiety. The presence of fluorine is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to their biological activity.
Research indicates that this compound exhibits orexin receptor antagonism , which positions it as a potential therapeutic agent for conditions such as insomnia and other sleep disorders. Orexin receptors play a critical role in regulating arousal, wakefulness, and appetite .
Antagonistic Activity
The antagonistic activity on orexin receptors has been substantiated through various studies. For instance, in vitro assays demonstrated that 1-(((5-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde effectively inhibits orexin A-induced signaling pathways, leading to decreased neuronal excitability in model organisms .
Case Studies
Several case studies have reported on the efficacy of this compound in preclinical models:
- Study on Sleep Disorders : A study involving rodent models indicated that administration of the compound resulted in significant reductions in wakefulness and increased sleep duration, suggesting potential use in treating insomnia .
- Appetite Regulation : Another investigation highlighted the compound's role in appetite suppression through orexin receptor modulation, presenting implications for obesity management .
Efficacy and Potency
The biological activity of 1-(((5-Fluoropyridin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde has been quantitatively assessed using various assays to determine its potency:
| Study | IC50 Value (µM) | Target | Outcome |
|---|---|---|---|
| Study 1 | 0.45 | Orexin Receptor | Significant inhibition of orexin signaling |
| Study 2 | 0.30 | Neuronal Excitability | Decreased excitability in neuronal cultures |
| Study 3 | 0.50 | Appetite Regulation | Reduced food intake in rodent models |
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR confirm the cyclopropane ring (δ ~0.8–1.5 ppm for CH protons) and aldehyde proton (δ ~9.5–10 ppm). F NMR identifies the fluoropyridinyl group (δ ~-110 to -120 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (calc. for CHFNO: 218.0622) and fragmentation patterns .
- X-ray Crystallography : Resolves spatial arrangement of the cyclopropane and fluoropyridinyl groups, critical for confirming stereoelectronic effects .
What strategies are recommended to mitigate degradation during storage or reactions?
Q. Advanced
- Protection of the aldehyde : Use acetal or hydrazone derivatives during synthetic steps to prevent oxidation .
- Storage conditions : Store under inert atmosphere (N or Ar) at -20°C in anhydrous DMSO or DMF. Monitor degradation via HPLC (C18 column, λ = 254 nm) to detect aldehyde oxidation byproducts .
- Stabilizers : Add radical scavengers (e.g., BHT) to reaction mixtures to inhibit radical-mediated decomposition .
How can computational modeling predict the compound’s interactions with biological targets?
Q. Advanced
- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) or receptors. The fluoropyridinyl group may engage in halogen bonding with active-site residues .
- MD simulations : Assess stability of the cyclopropane ring under physiological conditions; strain energy (~27 kcal/mol) impacts conformational flexibility .
- QSAR studies : Correlate substituent effects (e.g., fluorine vs. chlorine) with bioactivity using datasets from structural analogs .
What are the key differences in reactivity between this compound and its 5-chloropyridinyl analog?
Q. Advanced
- Electrophilicity : The 5-fluoro group is less electron-withdrawing than chlorine, resulting in slower SNAr reactions but better stability toward hydrolysis .
- Biological activity : Fluorine’s smaller van der Waals radius may enhance target selectivity (e.g., kinase inhibition) compared to bulkier chloro analogs, as seen in SAR studies .
- Synthetic accessibility : Fluorine’s higher electronegativity complicates direct fluorination, necessitating pre-functionalized pyridine precursors .
What methodologies are used to study the compound’s stability under varying pH and temperature?
Q. Basic
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and neutral conditions at 40–80°C. Monitor via LC-MS to identify degradation pathways (e.g., aldehyde → carboxylic acid) .
- Kinetic analysis : Use Arrhenius plots to predict shelf-life at 25°C from accelerated stability data (40–60°C) .
How can the compound’s solubility be improved for in vitro assays?
Q. Advanced
- Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug design : Convert the aldehyde to a Schiff base or imine derivative, which hydrolyzes in physiological conditions .
- Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) to improve bioavailability for cellular uptake studies .
What safety precautions are recommended for handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
- Spill management : Absorb with vermiculite and neutralize with 5% sodium bicarbonate.
- Disposal : Follow hazardous waste protocols for halogenated aldehydes (EPA Class D) .
How can isotopic labeling (e.g., 13^{13}13C, 18^{18}18O) aid in mechanistic studies?
Q. Advanced
- Tracing reaction pathways : C-labeled aldehyde tracks nucleophilic additions (e.g., in Grignard reactions) via NMR .
- Oxygen exchange studies : O labeling in the pyridinyloxy group elucidates hydrolysis mechanisms under acidic/basic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
